molecular formula C9H11NO4 B1670616 DL-Dopa CAS No. 63-84-3

DL-Dopa

Numéro de catalogue B1670616
Numéro CAS: 63-84-3
Poids moléculaire: 197.19 g/mol
Clé InChI: WTDRDQBEARUVNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DL-Dopa is a hydroxyphenylalanine carrying hydroxy substituents at positions 3 and 4 of the benzene ring . It is a tyrosine derivative and a non-proteinogenic alpha-amino acid . It is the racemic mixture of the precursor of dopamine L-DOPA (levodopa) and D-DOPA, with antiparkinsonian properties .


Synthesis Analysis

The synthesis of L-DOPA is mainly achieved by a chemical synthetic method that contains eight reaction steps, including a step for optical resolution . The tyrosine phenol lyase (TPL) catalyzed synthesis of L-DOPA was regarded as one of the most economic routes for L-DOPA synthesis .


Molecular Structure Analysis

The molecular formula of DL-Dopa is C9H11NO4 . The IUPAC name is 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) .


Chemical Reactions Analysis

The enzyme tyrosine phenol-lyase (Tpl) catalyzes the degradation of L-tyrosine (L-Tyr) into phenol, pyruvate, and ammonia . L-DOPA is converted to dopamine by DOPA decarboxylase .


Physical And Chemical Properties Analysis

The molecular weight of DL-Dopa is 197.19 g/mol . It is a hydroxyphenylalanine, a tyrosine derivative, and a non-proteinogenic alpha-amino acid .

Applications De Recherche Scientifique

Cognitive Function in Parkinson’s Disease

DL-Dopa, also known as Levodopa (L-dopa), plays a significant role in the treatment of Parkinson’s disease. Research has shown that L-dopa has acute and long-term effects on aspects of attention and cognition in patients with Parkinson's disease, dementia with Lewy bodies (DLB), and Parkinson’s disease with dementia (PDD). It improves motor function and subjective alertness without compromising reaction times or accuracy. Interestingly, patients with DLB do not experience adverse cognitive or neuropsychiatric effects after 3 months of L-dopa treatment (Molloy et al., 2006).

Neurochemical Dynamics

L-dopa influences dopamine neurotransmission, a key aspect in the treatment of Parkinson’s disease. It has been observed that brain stimulation can induce significant dopaminergic changes in extrastriatal areas. This insight is critical in understanding the neurochemical functions of specific cortical neural networks and could help identify the neurobiological effects of L-dopa for treating different neurological disorders [(Cho & Strafella, 2009)](https://consensus.app/papers/rtms-left-dorsolateral-prefrontal-cortex-modulates-cho/75ee5935bb0a56a7866d6253b9a74795/?utm_source=chatgpt).

L-DOPA in Cardiovascular Applications

Research has explored the use of L-DOPA in treating coronary artery disease (CAD), particularly in patients with atherogenic dyslipidemia and arterial hypertension. L-DOPA, as part of a complex therapy in small doses, has shown improvement in lipid profiles and general well-being in patients with CAD. This study indicates the potential for L-DOPA in cardiovascular applications beyond its conventional use in Parkinson's disease (Okunevich, 2021).

Interaction with Lysozyme

In a biophysical study, the interaction of L-DOPA with human and hen egg white lysozyme was explored. This study highlights the importance of understanding the pharmacodynamics and pharmacokinetics of L-DOPA in various diseases. The interaction was found to be significant, affecting the protein's helical content and hydrodynamic radii, and could have implications in drug design and delivery (Nusrat et al., 2017).

Safety And Hazards

DL-Dopa is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

The development of a robust, long-lasting, foundational oral CD/LD therapy that maximizes “Good On” time and has as small of a dosing burden as possible (e.g., 1 or 2 doses per day) is a treatment goal . The introduction of carbidopa, the peripheral decarboxylase inhibitor, was a major landmark in the development of levodopa therapy .

Propriétés

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020549
Record name dl-Dopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid
Record name DL-Dihydroxyphenylalanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13956
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.6 mg/mL
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

DL-Dopa

CAS RN

63-84-3, 5796-17-8
Record name DL-DOPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroxyphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Dopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-DOPA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Dopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dihydroxyphenyl)-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOPA, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 °C
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The autoxidation of dopa, i.e. a dopachrome formation without enzyme participation, is not found at pH=6.5 in the observed period.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Dopa
Reactant of Route 2
DL-Dopa
Reactant of Route 3
Reactant of Route 3
DL-Dopa
Reactant of Route 4
DL-Dopa
Reactant of Route 5
DL-Dopa
Reactant of Route 6
DL-Dopa

Citations

For This Compound
2,640
Citations
V Kahn - Pigment cell research, 1995 - Wiley Online Library
Kojic acid inhibits effectively the rate of formation of pigmented product(s) and of oxygen uptake when DL‐DOPA, norepinephrine and dopamine are oxidized by mushroom tyrosinase. …
Number of citations: 164 onlinelibrary.wiley.com
HCY Yen, MH Katz, S Krop - Toxicology and Applied Pharmacology, 1970 - Elsevier
… DL-DOPA given iv to mice promptly induces an aggressive … the biting response induced by DL-DOPA. Seven compounds … studied, DL-dihydroxyphenylalanine (DL-DOPA) was found to …
Number of citations: 39 www.sciencedirect.com
V KAHN, V ZAKIN - Journal of food biochemistry, 2000 - Wiley Online Library
… inhibits very effectively the rate of DL-DOPA oxidation by mushroom vrosinase. SHAM also a#ects the spectrum of the initial product(s) formed when DL-DOPA is oxidized by mushroom …
Number of citations: 13 onlinelibrary.wiley.com
S Chaskes, SC Edberg, JM Singer - Mycopathologia, 1981 - Springer
… The DL-DOPA drop test assay was simple and efficient. The best results ( 100% of the C. … Two to three drops of 0.3% DL-DOPA solution was applied to the transferred yeast cells. Only C…
Number of citations: 16 link.springer.com
RB Godwin-Austen, CC Frears, EB Tomlinson… - The Lancet, 1969 - Elsevier
… Cotzias et aLl treated sixteen patients with oral DL-dopa in doses of up to 16 g. per day and … use of the racemic mixture (DL-dopa) was associated with marrow depression in some …
Number of citations: 192 www.sciencedirect.com
P Loganathan - Bioprocess Engineering, 1998 - Springer
… is DOPA melanin, and that␣it␣is␣possible to extract the precursor DL-DOPA from differentiating plasmodia. The production of DL-DOPA from this species might be commercially viable. …
Number of citations: 11 link.springer.com
LRP Troncone, S Tufik - Physiology & behavior, 1991 - Elsevier
… HC1, DL-DOPA, fusaric acid and apomorphine were from Sigma Chemical Co., maprotiline … DL-DOPA with peripheral decarboxylase inhibitors were used in proportions of 10:1 for …
Number of citations: 19 www.sciencedirect.com
VKF Chia, MP Soriaga, AT Hubbard - The Journal of Physical …, 1983 - ACS Publications
… The higher ^-packing density for ¿-DOPA than for dlDOPA indicates that the amino acid side chain influences the edgewise packing density of the catechol moiety. Evidently thepure …
Number of citations: 27 pubs.acs.org
F SCHVED, V KAHN - Pigment cell research, 1992 - Wiley Online Library
… DL-DOPA alone was oxidized by mushroom tyrosinase (curve l), when 4-methyl catechol alone was oxidized by the enzyme (curve 21, and when 6.7 mM DL-DOPA … when DL-DOPA …
Number of citations: 10 onlinelibrary.wiley.com
V Kahn, N BEN‐SHALOM - Pigment cell research, 1997 - Wiley Online Library
… DLDOPA is oxidized by tyrosinase. The reaction mixture included, in a total volume of 3 ml, 6.7 mM DL-DOPA, … the rate of oxygen uptake during the oxidation of DLDOPA by tyrosinase. …
Number of citations: 11 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.